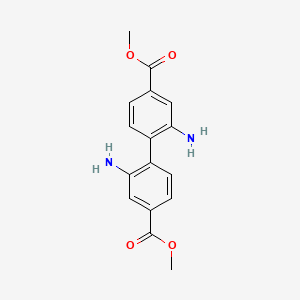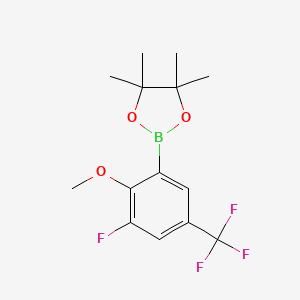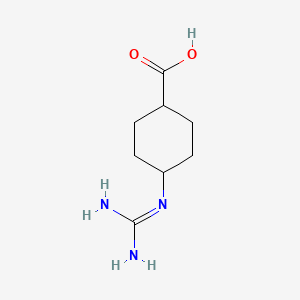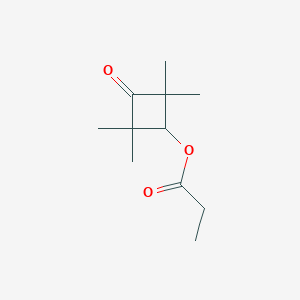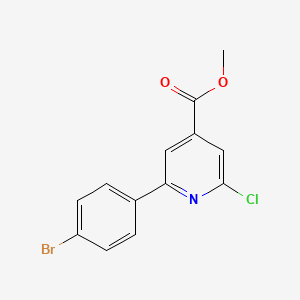![molecular formula C8H10ClNS B14018195 4-Chloro-2-[(methylsulfanyl)methyl]aniline CAS No. 21502-31-8](/img/structure/B14018195.png)
4-Chloro-2-[(methylsulfanyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-chloro-2-[(methylthio)methyl]-: is an organic compound with the molecular formula C8H10ClNS It is a derivative of benzenamine, where the amino group is substituted with a chlorine atom at the fourth position and a methylthio group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, 4-chloro-2-[(methylthio)methyl]- typically involves the chlorination of benzenamine followed by the introduction of the methylthio group. One common method is:
Chlorination: Benzenamine is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the fourth position.
Methylthio Substitution: The chlorinated benzenamine is then reacted with methylthiol in the presence of a base such as sodium hydroxide to introduce the methylthio group at the second position.
Industrial Production Methods: Industrial production of benzenamine, 4-chloro-2-[(methylthio)methyl]- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, 4-chloro-2-[(methylthio)methyl]- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the chlorine or methylthio groups under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or demethylthiolated benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenamine, 4-chloro-2-[(methylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenamine, 4-chloro-2-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. The chlorine and methylthio groups can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Benzenamine, 4-chloro-2-methyl-: Similar structure but lacks the methylthio group.
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a methylthio group.
Uniqueness: Benzenamine, 4-chloro-2-[(methylthio)methyl]- is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
21502-31-8 |
|---|---|
Formule moléculaire |
C8H10ClNS |
Poids moléculaire |
187.69 g/mol |
Nom IUPAC |
4-chloro-2-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C8H10ClNS/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 |
Clé InChI |
TUZOKUVGOHPVIO-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=C(C=CC(=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
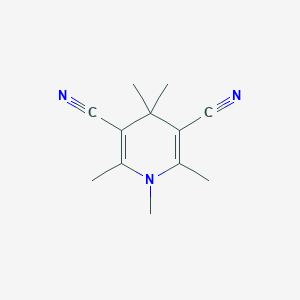
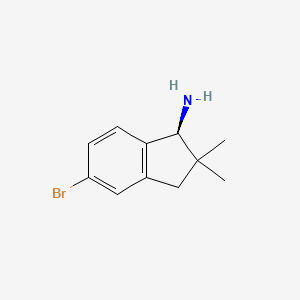
![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)
